molecular formula C9H9N3O2 B13274490 2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid

Cat. No.: B13274490
M. Wt: 191.19 g/mol
InChI Key: XVIXMHVIERFPKX-UHFFFAOYSA-N
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Description

2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate alkyne and amine. One common method is the Sandmeyer reaction, which involves the substitution of a halogen atom in the pyrimidine ring with an amino group. This reaction is carried out under mild conditions, often using copper(I) chloride as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Methyl(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

2-[methyl(prop-2-ynyl)amino]pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-3-6-12(2)9-10-5-4-7(11-9)8(13)14/h1,4-5H,6H2,2H3,(H,13,14)

InChI Key

XVIXMHVIERFPKX-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)C1=NC=CC(=N1)C(=O)O

Origin of Product

United States

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